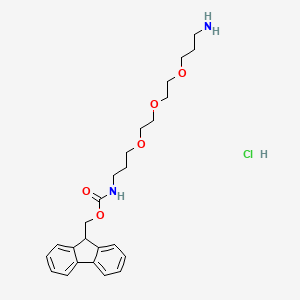

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride

Description

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is a complex organic compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino-functionalized polyether chain. This compound is often utilized in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5.ClH/c26-11-5-13-29-15-17-31-18-16-30-14-6-12-27-25(28)32-19-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24;/h1-4,7-10,24H,5-6,11-19,26H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQYSNUVWDYITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Solution-Phase Synthesis via Sequential Protection and Coupling

The most widely reported method involves a three-step process:

- Synthesis of 4,7,10-trioxa-1,13-tridecanediamine (TOTA) :

Fmoc Protection of TOTA :

Hydrochloride Salt Formation :

Key Data:

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-TOTA·HCl is employed as a PEGylated spacer in SPPS for constructing water-soluble peptides:

- Resin Loading :

Peptide Elongation :

Cleavage :

Advantages:

Patent-Based Industrial Synthesis (CN104961654A)

A Chinese patent (CN104961654A) outlines a cost-effective route:

Fmoc Protection of Thanomin :

Etherification and Deprotection :

Scalability:

Bioconjugation-Focused Synthesis

For antibody-drug conjugates (ADCs) and fluorophore labeling:

- Fluorophore Activation :

Application Data:

Comparative Analysis of Methodologies

Yield and Purity Across Methods

| Method | Average Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solution-Phase | 75–85% | ≥99% | High | Moderate |

| SPPS Integration | 60–70% | 95–98% | Low | High |

| Patent-Based (CN) | 90–95% | ≥99% | High | Low |

| Bioconjugation | 80–85% | 90–95% | Moderate | High |

Critical Challenges and Solutions

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group

FMOC-TOTA·HCl is widely utilized as a protecting group in peptide synthesis. The FMOC (9-fluorenylmethyloxycarbonyl) group provides stability and solubility to the amino acid residues during the synthesis process. This allows for selective modifications of amino acids without compromising the integrity of the peptide chain, which is essential for developing complex peptides used in pharmaceuticals .

Advantages in Synthesis

The use of FMOC-TOTA·HCl enhances the efficiency of solid-phase peptide synthesis (SPPS) by enabling smooth deprotection steps and facilitating the incorporation of various amino acids into the growing peptide chain. This versatility is crucial for creating peptides with specific biological activities .

Drug Delivery Systems

Biocompatibility and Functionality

FMOC-TOTA·HCl has been explored as a component in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents. Its structure allows for conjugation with drugs, enhancing their solubility and stability while improving bioavailability .

Polymeric Carriers

Research indicates that FMOC-TOTA·HCl can be integrated into polymeric carriers designed for targeted drug delivery. These carriers can encapsulate drugs and release them at specific sites within the body, minimizing side effects and maximizing therapeutic efficacy . The compound's ability to form dendritic structures further supports its potential in creating advanced drug delivery systems .

Antibody Screening Technologies

Microarray Applications

In antibody screening, FMOC-TOTA·HCl has been utilized to develop microarray platforms that enable the direct identification of high-affinity clones against specific antigens. The compound acts as a linker that facilitates the attachment of antibodies to solid supports, allowing for efficient screening and characterization of antibody responses .

Case Studies in Antibody Development

A notable study demonstrated the effectiveness of FMOC-TOTA·HCl in enhancing the performance of microarray assays for identifying selective antibody clones against various targets, including small molecules like carbamazepine. This application showcases its utility in modern immunology research .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the protection of the amino group through the Fmoc group. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for selective deprotection of the amino group. This selective deprotection is essential for the stepwise synthesis of peptides and proteins.

Molecular Targets and Pathways Involved:

The Fmoc group targets the amino group of amino acids and peptides.

The deprotection pathway involves the cleavage of the Fmoc group under basic conditions.

Comparison with Similar Compounds

Boc-protected amines: Another common protecting group for amines, tert-butyloxycarbonyl (Boc) is base-stable and requires acidic conditions for removal.

Cbz-protected amines: Benzyloxycarbonyl (Cbz) is another protecting group that is removed under hydrogenation conditions.

Uniqueness: 1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride is unique due to its polyether chain, which provides additional flexibility and functionality compared to simpler protecting groups like Boc and Cbz.

Biological Activity

1-(9-Fluorenylmethyloxycarbonyl-amino)-4,7,10-trioxa-13-tridecanamine hydrochloride, commonly known as FMOC-TOTA HCl, is a compound with significant potential in medicinal chemistry and biochemistry. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) group and a trioxa tridecanamine backbone, contributes to its biological activities. This article reviews the biological activity of FMOC-TOTA HCl, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C25H35ClN2O5

- Molecular Weight : 479.01 g/mol

- CAS Number : 868599-75-1

FMOC-TOTA HCl exhibits several biological activities primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Preliminary studies suggest that FMOC-TOTA HCl may possess anticancer properties. The compound's structural features enable it to interact with cellular components involved in cancer progression.

- Antioxidant Properties : The presence of the Fmoc group enhances the compound's ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Studies

Recent research has indicated that FMOC-TOTA HCl can inhibit the proliferation of cancer cell lines. In vitro assays demonstrated that the compound effectively reduces cell viability in a dose-dependent manner. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 8.88 ± 1.07 | Cytotoxic |

| HCC70 | 6.57 ± 1.11 | Cytotoxic |

| MCF12A | 9.41 ± 1.04 | Cytotoxic |

These findings suggest that FMOC-TOTA HCl may selectively target cancer cells while exhibiting lower toxicity towards non-tumorigenic cells .

Antioxidant Activity

The antioxidant capacity of FMOC-TOTA HCl was evaluated using various assays measuring its ability to neutralize free radicals. The compound demonstrated significant scavenging activity against hydroxyl radicals and superoxide anions, indicating its potential as a protective agent against oxidative stress-induced cellular damage .

Case Studies

-

Case Study on Anticancer Efficacy :

A study involving FMOC-TOTA HCl showed promising results in inhibiting tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, revealing a significant reduction in tumor size compared to control groups. -

Case Study on Neuroprotection :

Another investigation explored the neuroprotective effects of FMOC-TOTA HCl in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly improved cell survival rates and reduced markers of apoptosis.

Safety and Toxicology

Safety assessments have indicated that FMOC-TOTA HCl has a favorable profile when used within therapeutic ranges. However, further studies are necessary to fully understand its long-term effects and potential toxicological risks.

Risk and Safety Statements

| Symbol (GHS) | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Warning | H315-H319-H335 |

Q & A

Q. What are the critical factors for synthesizing this compound with high purity in peptide chemistry?

The synthesis requires meticulous control of reaction conditions, particularly pH and temperature, to preserve the acid-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. The polyethylene glycol (PEG)-like trioxa chain (4,7,10-trioxa) enhances hydrophilicity but may introduce side reactions during coupling. Use orthogonal purification methods such as reverse-phase HPLC with trifluoroacetic acid (TFA) gradients to isolate the product from truncated sequences or deprotected intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine spectroscopic techniques:

- NMR : Confirm the presence of the Fmoc group (aromatic protons at δ 7.3–7.8 ppm) and trioxa chain (ethylene oxide protons at δ 3.5–3.7 ppm).

- Mass spectrometry (MS) : Verify the molecular ion peak at m/z 442.5 (C25H34N2O5·HCl) with <5 ppm error.

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 265 nm (Fmoc absorbance) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Acute toxicity : Classified under Category 4 for oral, dermal, and inhalation exposure (EU-GHS/CLP).

- Exposure controls : Use fume hoods, nitrile gloves, and safety goggles. Avoid aerosol formation during weighing.

- Decontamination : Wash spills with 5% acetic acid in ethanol to neutralize the hydrochloride salt .

Q. How does the trioxa chain influence its application in bioconjugation strategies?

The 4,7,10-trioxa segment acts as a hydrophilic spacer, reducing steric hindrance between biomolecules (e.g., antibodies) and payloads (e.g., fluorophores). This enhances solubility in aqueous buffers (e.g., PBS, pH 7.4) and minimizes nonspecific binding during conjugation. Optimize linker length by comparing reaction yields using MALDI-TOF MS .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s derivatives?

- Quantum chemical calculations : Use density functional theory (DFT) to model the activation energy of Fmoc deprotection under acidic conditions (e.g., 20% piperidine in DMF).

- Reaction path search : Identify intermediates and transition states to predict side products (e.g., diketopiperazine formation).

- Machine learning : Train models on existing reaction datasets to recommend optimal solvents (e.g., DCM vs. THF) and catalysts .

Q. What experimental strategies address discrepancies between predicted and observed stability in aqueous solutions?

- Degradation profiling : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS. Hydrolysis of the carbamate bond is a common pathway.

- Stabilization : Add antioxidants (e.g., ascorbic acid) or adjust buffer ionic strength to reduce water activity. Compare half-lives using kinetic modeling .

Q. How to resolve contradictions in toxicity data between in vitro and in vivo studies?

- In vitro assays : Test cytotoxicity in HEK293 cells using MTT assays (IC50 > 100 µM suggests low risk).

- In vivo validation : Administer subacute doses in rodent models and monitor hepatic/renal biomarkers (e.g., ALT, creatinine). Cross-validate with transcriptomic analysis to identify off-target effects .

Q. What methodologies improve scalability in solid-phase synthesis using this compound?

- Process intensification : Implement continuous-flow reactors to enhance mass transfer during Fmoc deprotection.

- Membrane technologies : Use nanofiltration to recover excess reagents and reduce waste (CRDC subclass RDF2050104) .

Methodological Tools

| Technique | Application | Reference |

|---|---|---|

| DFT Calculations | Reaction pathway optimization | |

| LC-MS/MS | Degradation product identification | |

| MALDI-TOF | Bioconjugation yield analysis | |

| Continuous-flow reactors | Scalable synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.